tert-Butyl 3-amino-2-naphthoate
Description
tert-Butyl 3-amino-2-naphthoate is a naphthoic acid derivative featuring a tert-butyl ester group and an amino substituent at the 3-position of the naphthalene ring.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3 |
InChI Key |
PXDRBPYDJKXHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.
Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate
- Backbone: Aliphatic hydroxybutanoate vs. aromatic naphthoate in tert-Butyl 3-amino-2-naphthoate.
- Applications : Aliphatic derivatives like this are often employed in peptide synthesis, whereas aromatic naphthoates may serve as intermediates for dyes or bioactive molecules due to their extended conjugation .
Isorhamnetin-3-O-glycoside (from Z. fabago)
- Backbone: Flavonoid glycoside vs. naphthoate ester.
- Reactivity : The glycoside’s hydroxyl and sugar moieties confer high polarity and hydrogen-bonding capacity, contrasting with the tert-butyl group’s hydrophobicity.
- Biological Relevance: Flavonoids like Isorhamnetin-3-O-glycoside are studied for antioxidant activity, while tert-butyl amino esters are more commonly explored for drug delivery or catalytic applications .
Physicochemical and Spectroscopic Comparisons
While direct data for this compound are absent in the provided evidence, the following inferences can be made based on analogous compounds:
Reactivity and Stability
- This compound: The tert-butyl group likely imparts steric protection to the ester, reducing hydrolysis rates compared to methyl or ethyl esters. The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).
- Contrast with Aliphatic Analogues: The absence of an aromatic system in tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate results in faster ester hydrolysis under acidic conditions and greater conformational flexibility .
Research Findings and Methodological Considerations
Spectroscopic Characterization
Studies on analogous compounds (e.g., Isorhamnetin-3-O-glycoside) highlight the utility of NMR and UV spectroscopy for structural elucidation. For this compound, ¹H-NMR would resolve aromatic protons and tert-butyl singlet (δ ~1.3 ppm), while ¹³C-NMR would confirm ester carbonyl (δ ~165–175 ppm) and quaternary carbons .
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